molecular formula C21H22ClN3O4 B1677509 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride CAS No. 183320-51-6

2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

Cat. No.: B1677509
CAS No.: 183320-51-6
M. Wt: 415.9 g/mol
InChI Key: BUOXOWNQZVIETJ-UHFFFAOYSA-N
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Description

OSI-420, also known as desmethyl erlotinib hydrochloride, is an active metabolite of erlotinib. Erlotinib is a potent small molecule inhibitor of the epidermal growth factor receptor tyrosine kinase. OSI-420 is primarily studied for its pharmacokinetic properties and its role in the metabolism of erlotinib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSI-420 involves the demethylation of erlotinib. Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde. The compound is then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline, which is further treated with 3-ethynylaniline in dimethylformamide to yield erlotinib hydrochloride .

Industrial Production Methods

Industrial production of OSI-420 follows similar synthetic routes as described above, with additional purification steps to ensure high purity and yield. High-performance liquid chromatography (HPLC) is commonly used for the separation and determination of process-related impurities in bulk drugs .

Chemical Reactions Analysis

Types of Reactions

OSI-420 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Copper catalysts are used for azide-alkyne cycloaddition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the CuAAc reaction with azide groups forms triazole derivatives .

Mechanism of Action

OSI-420 exerts its effects by inhibiting the tyrosine kinase domain of the epidermal growth factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor and its associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    OSI-413: Another active metabolite of erlotinib, which is an O-demethylated isomer.

    Gefitinib: A similar epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.

    Afatinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.

Uniqueness

OSI-420 is unique due to its specific role as an active metabolite of erlotinib. It has distinct pharmacokinetic properties and contributes to the overall efficacy and safety profile of erlotinib in cancer treatment .

Properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOXOWNQZVIETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596524
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-51-6
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
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2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
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2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
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2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
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2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 6
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2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

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